molecular formula C13H6Cl2O3S B2838567 7-(3,5-dichlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one CAS No. 315240-93-8

7-(3,5-dichlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one

Cat. No.: B2838567
CAS No.: 315240-93-8
M. Wt: 313.15
InChI Key: PHXDDGTXLDSRDN-UHFFFAOYSA-N
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Description

The compound “7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one” is a complex organic molecule. It contains a benzoxathiolone core substituted with a 3,5-dichlorophenyl group at the 7-position and a hydroxy group at the 5-position .


Molecular Structure Analysis

The molecular structure of “7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one” can be determined using various spectroscopic techniques, such as FT-IR, UV–visible, and NMR spectroscopy, as well as high-resolution mass spectrometry (HRMS) . Single-crystal X-ray diffraction can also be used to elucidate the molecular structure .

Scientific Research Applications

  • Biological Activity in Asthma Treatment :

    • A study by Aizawa et al. (1990) explored the biological properties of a series of hindered phenolic 1,3-benzoxathioles, including derivatives of 7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one. The compounds exhibited various biological activities, such as lipid peroxidation-lowering, antisuperoxide, SRS-A inhibiting, and 5-lipoxygenase inhibiting activities. These properties indicate potential applications in asthma treatment.
  • Fluorescence Probes for Reactive Oxygen Species Detection :

    • Research conducted by Setsukinai et al. (2003) involved the development of novel fluorescence probes for detecting highly reactive oxygen species (hROS), a class of compounds to which 7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one is related. These probes, due to their specificity and reactivity, are useful in studying the roles of hROS in various biological and chemical applications.
  • Photocatalytic Oxidation Studies :

    • A study by Tang and Huang (1995) investigated the photocatalytic oxidation of 2,4-dichlorophenol by CdS, closely related to the compound . The study provides insights into the oxidation pathways and the influence of pH on these reactions, which are relevant in environmental chemistry and wastewater treatment.
  • Antibacterial Agent Development :

    • Research by Dickens et al. (1991) focused on the synthesis of compounds related to 7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one as potential antibacterial agents. The study aimed to develop pro-drugs targeting anaerobic bacterial cells, highlighting the compound's potential in medicinal chemistry.
  • Antioxidant Activity Studies :

    • Venkateswarlu et al. (2003) conducted a study on the synthesis and antioxidant activity of a stilbene derivative closely related to 7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one. Their research, published in Bioscience, Biotechnology, and Biochemistry, demonstrated the compound's potent antioxidative activity.
  • Antineoplastic Activity Evaluation :

    • A study by Anderson et al. (1983) explored the synthesis of derivatives of 7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one and evaluated their chemical reactivity and antineoplastic activity in murine models. The findings contribute to understanding these compounds' potential in cancer treatment.

Mechanism of Action

The mechanism of action of “7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one” is not clear from the information available .

Properties

IUPAC Name

7-(3,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2O3S/c14-7-1-6(2-8(15)3-7)10-4-9(16)5-11-12(10)18-13(17)19-11/h1-5,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXDDGTXLDSRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=C3C(=CC(=C2)O)SC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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